3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea
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Overview
Description
3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a tert-butyl group and a phenylurea moiety in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-tert-butyl-1,3-thiazol-2-amine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea involves its interaction with specific molecular targets. The thiazole ring and phenylurea moiety can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
3-(4-tert-butyl-1,3-thiazol-2-yl)-1-phenylurea can be compared with other thiazole derivatives, such as:
Sodium (4-tert-butyl-1,3-thiazol-2-yl)acetate: This compound has a similar thiazole ring but differs in its functional groups, leading to different chemical and biological properties.
tert-Butyl bromoacetate: While it contains a tert-butyl group, its reactivity and applications differ significantly from this compound.
The uniqueness of this compound lies in its combination of the thiazole ring with the phenylurea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butyl-1,3-thiazol-2-yl)-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)11-9-19-13(16-11)17-12(18)15-10-7-5-4-6-8-10/h4-9H,1-3H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTNSIGGMGZQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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